Superior NMDA Receptor Inhibitory Potency vs. Pregnanolone Glutamate
Pregnanolone sulfate (pyridinium) demonstrates over two-fold greater potency as an NMDA receptor inhibitor compared to its analog, pregnanolone glutamate (PA-Glu), a finding critical for researchers studying excitotoxicity and neuroprotection [1].
| Evidence Dimension | NMDA Receptor Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 24.6 μM |
| Comparator Or Baseline | Pregnanolone glutamate (PA-Glu) IC50 = 51.7 μM |
| Quantified Difference | 2.1-fold higher potency (lower IC50) |
| Conditions | In vitro assay on N-methyl-D-aspartate receptors (NMDARs) [1] |
Why This Matters
Higher inhibitory potency at NMDA receptors allows for the use of lower concentrations in vitro, potentially reducing off-target effects and enabling more precise modulation of excitatory neurotransmission.
- [1] Stastna E, Chodounska H, Pouzar V, et al. Physicochemical and biological properties of novel amide-based steroidal inhibitors of NMDA receptors. Steroids. 2017;117:52-61. View Source
